molecular formula C6H4ClF3N2 B8440266 2-Chloroamino-5-trifluoromethylpyridine

2-Chloroamino-5-trifluoromethylpyridine

Cat. No. B8440266
M. Wt: 196.56 g/mol
InChI Key: NXCILKVBUPHKHF-UHFFFAOYSA-N
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Patent
US05491239

Procedure details

Then, 16.2 g (0.1 mol) of 2-amino-5-trifluoromethylpyridine was added to the reaction product, and the mixture was heated to 20° C. and stirred at the same temperature for two hours. The reaction product was analyzed by liquid chromatography, whereby 2-chloroamino-3-chloro-5-trifluoromethylpyridine was found to have decreased to 1%, and 2-chloroamino-5-trifluoromethylpyridine was formed afresh in an amount of 31%, and 2-amino-3-chloro-5-trifluoromethylpyridine was formed in an amount of 30%. The rest was the hydrochloride of 2-amino-3-chloro-5-trimethylpyridine.
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
2-chloroamino-3-chloro-5-trifluoromethylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC(C(F)(F)F)=CN=1.[Cl:12][NH:13][C:14]1[C:19](Cl)=[CH:18][C:17]([C:21]([F:24])([F:23])[F:22])=[CH:16][N:15]=1>>[Cl:12][NH:13][C:14]1[CH:19]=[CH:18][C:17]([C:21]([F:23])([F:22])[F:24])=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C(F)(F)F
Step Two
Name
2-chloroamino-3-chloro-5-trifluoromethylpyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClNC1=NC=C(C=C1Cl)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred at the same temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClNC1=NC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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